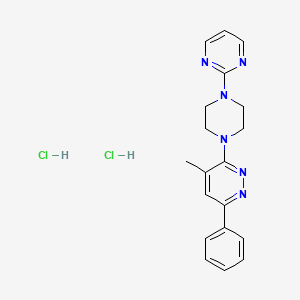
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound with the molecular formula C19H25ClO2. It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and a double bond between the 4th and 5th carbon atoms. This compound is of interest in various fields, including medicinal chemistry and steroid research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-androstane-3,17-dione, while reduction could produce 4-chloro-androstane-3,17-diol.
科学的研究の応用
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for hormone analogs.
Industry: It is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with steroid receptors in the body. It acts on progesterone receptors, influencing the regulation of gene expression and cellular functions. The compound’s effects are mediated through binding to these receptors, leading to changes in the transcription of target genes and subsequent physiological responses.
類似化合物との比較
Similar Compounds
Dydrogesterone: A synthetic progestogen with similar structural features but different functional groups.
Hydroxyprogesterone: Another steroid with hydroxyl groups instead of chlorine.
Androstenedione: A precursor to testosterone and estrogen with a similar backbone structure.
Uniqueness
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This structural modification can influence its biological activity and potential therapeutic applications, distinguishing it from other related compounds.
特性
CAS番号 |
6765-84-0 |
|---|---|
分子式 |
C19H25ClO2 |
分子量 |
320.857 |
IUPAC名 |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChIキー |
MRGZILIKEDFESE-TYPQBLHASA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)


![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)

![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)


